2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate
Overview
Description
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to an ethyl chain and a 4-methylbenzenesulfonate moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Scientific Research Applications
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid ionic liquids, enhancing amide formation without the addition of a base . This interaction is crucial for peptide synthesis, where the compound acts as a coupling reagent, facilitating the formation of peptide bonds.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance amide formation in amino acid ionic liquids, which can impact protein synthesis and other cellular processes . Additionally, its interaction with various biomolecules can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating enzyme inhibition or activation. For example, it enhances amide formation in amino acid ionic liquids by acting as a coupling reagent . This interaction leads to changes in gene expression and protein synthesis, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. The compound has been shown to maintain its stability under specific conditions, such as inert atmospheres and low temperatures
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance amide formation and protein synthesis without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, impacting cellular function and overall health . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, its role in enhancing amide formation in amino acid ionic liquids indicates its involvement in peptide synthesis pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect its overall activity and function, impacting cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate typically involves the reaction of tert-butoxycarbonyl chloride with an aminoethyl compound in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the reaction environment.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.
Coupling: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate primarily involves the protection of amine groups. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butoxycarbonyl derivatives of amino acids: Similar in structure and function, these derivatives are used in various organic synthesis applications.
Uniqueness
2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of amines. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected at different stages .
Properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-10-16(5)14(17)21-15(2,3)4/h6-9H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPTXGAYGSHWTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.